molecular formula C10H15NO4 B13467583 Dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate

Dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate

Cat. No.: B13467583
M. Wt: 213.23 g/mol
InChI Key: DMFCXXIXLIVIJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate (CAS 2866355-81-7) is a pharmaceutically relevant bicyclic compound supplied for research and development purposes. This ester-functionalized 3-azabicyclo[3.1.1]heptane serves as a key synthetic intermediate and a valuable saturated isostere in medicinal chemistry. Recent scientific literature highlights that the 3-azabicyclo[3.1.1]heptane core is recognized as a promising bioisostere for substituted benzenes and other ring systems, offering a strategy to improve the physicochemical properties of drug candidates . When incorporated into lead molecules, this scaffold has been shown to dramatically enhance key parameters such as solubility and metabolic stability . For instance, research demonstrates its successful application in replacing a pyridine ring in the antihistamine drug Rupatidine, which resulted in a significant improvement of the compound's overall profile . With the molecular formula C10H15NO4 and a molecular weight of 213.23 g/mol, this building block provides researchers with a versatile handle for further synthetic modification towards novel therapeutic agents . The product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate

InChI

InChI=1S/C10H15NO4/c1-14-7(12)9-3-10(4-9,6-11-5-9)8(13)15-2/h11H,3-6H2,1-2H3

InChI Key

DMFCXXIXLIVIJN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC(C1)(CNC2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-azabicyclo[3.1.1]heptanes, including dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate, can be achieved through the reduction of spirocyclic oxetanyl nitriles. This method involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) under controlled conditions . Another approach involves the photocatalytic Minisci reaction, which introduces various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, ensuring high yields, and minimizing by-products. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and reproducibility.

Mechanism of Action

The mechanism of action of dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate involves its interaction with molecular targets and pathways relevant to its application. For instance, when incorporated into drug structures, it can enhance binding affinity and selectivity by mimicking the spatial arrangement of functional groups in target molecules .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Functional Groups Key Applications/Activities Reference
Dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate 3-azabicyclo[3.1.1]heptane Methyl esters (positions 1 and 5) Potential bioactive agent (inferred)
Dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate 1,3-dioxolane Methyl esters (positions 4,5); 2-hydroxyphenyl Antibacterial (MIC: 4.8–5000 µg/mL)
O3-tert-butyl O1-methyl 3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate 3-azabicyclo[3.1.1]heptane tert-butyl and methyl esters (positions 1,3) Intermediate in drug synthesis
3-(3,5-Dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione 3-azabicyclo[3.1.0]hexane Dichlorophenyl; methyl groups Pesticide (procymidone)
3-Azabicyclo[3.1.1]heptane-1,3-dicarboxylic acid (fluorinated derivative) 3-azabicyclo[3.1.1]heptane 5-fluoro; tert-butyl ester Pharmaceutical intermediate

Key Observations:

Ring System and Nitrogen Position: The target compound’s 3-azabicyclo[3.1.1]heptane core distinguishes it from smaller azabicyclo[3.1.0]hexane systems (e.g., procymidone), which exhibit pesticidal activity due to dichlorophenyl substituents .

Substituent Effects :

  • Methyl esters at positions 1 and 5 likely enhance solubility compared to bulkier tert-butyl esters (e.g., O3-tert-butyl derivative in ), which may prioritize stability over bioavailability .
  • Fluorination (as in ’s 5-fluoro analog) could improve metabolic stability but requires synthetic complexity .

Key Observations:

  • The target compound’s synthesis likely parallels methods for bicyclic esters, such as acid-catalyzed cyclization or transition-metal-mediated ring closure, but requires precise control to position nitrogen and ester groups .
  • Compared to dioxolane derivatives (e.g., compound 7), the azabicyclo system may exhibit lower solubility due to increased hydrophobicity but higher thermal stability .

Key Observations:

  • The absence of direct bioactivity data for the target compound necessitates reliance on structural analogs. For example, dioxolane derivatives show potent activity against S. aureus (MIC = 4.8 µg/mL), suggesting that the azabicyclo system could achieve similar efficacy with optimized substituents .
  • Safety profiles (e.g., ’s warnings on toxicity and environmental hazards) highlight the need for rigorous handling protocols, especially for nitrogen-containing bicyclic esters .

Biological Activity

Dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate (CAS No. 2866355-82-8) is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula : C10_{10}H15_{15}NO4_4
  • Molecular Weight : 213.23 g/mol
  • CAS Number : 2866355-82-8
PropertyValue
DensityNot available
Melting PointNot available
Boiling PointNot available

Synthesis

Recent advancements in synthetic methodologies have facilitated the production of 3-azabicyclo[3.1.1]heptane derivatives, including this compound. A notable synthesis approach involves the intramolecular imide formation from functionalized cyclobutane derivatives, which allows for the efficient production of these compounds in multigram quantities .

Biological Activity

This compound exhibits a range of biological activities that are relevant to medicinal chemistry:

Anticancer Properties

Research indicates that derivatives of azabicyclo compounds can act as bioisosteres for various drugs, enhancing their efficacy and reducing side effects. For instance, modifications of azabicyclo structures have shown promise as anticancer agents by improving the pharmacokinetic profiles of existing drugs .

Enzyme Inhibition

Studies have demonstrated that compounds with similar bicyclic frameworks can inhibit various enzymes involved in metabolic pathways, such as lipases and proteases. This inhibition can lead to therapeutic effects in conditions like obesity and cancer .

Neuropharmacological Effects

The structural characteristics of dimethyl 3-azabicyclo[3.1.1]heptane derivatives suggest potential interactions with neurotransmitter systems, particularly in modulating cholinergic and glutamatergic signaling pathways, which are critical in neurodegenerative diseases .

Case Studies

  • Antihistamine Development : The incorporation of azabicyclo structures into antihistamines has resulted in compounds with improved selectivity and reduced side effects compared to traditional antihistamines .
  • Proteolysis-targeting Chimeras (PROTACs) : Research has explored using azabicyclo derivatives as building blocks for PROTACs, which target specific proteins for degradation, showcasing their potential in targeted cancer therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.